An In-depth Technical Guide to the Chemical Properties of Ammonium Salicylate
An In-depth Technical Guide to the Chemical Properties of Ammonium Salicylate
This guide provides a comprehensive technical overview of ammonium salicylate, designed for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, analytical methodologies, and applications, with a focus on providing actionable insights and robust scientific grounding.
Introduction: The Versatility of an Ammonium Salt
Ammonium salicylate, the ammonium salt of salicylic acid, is a compound that bridges multiple scientific disciplines.[1] While its parent molecule, salicylic acid, is renowned for its therapeutic effects, the formation of the ammonium salt modifies its physicochemical properties, enhancing its utility in various applications.[1] From pharmaceuticals and cosmetics to analytical chemistry, ammonium salicylate's unique characteristics make it a valuable compound for scientific exploration and product development.[2][3][4] This guide will explore the fundamental chemical and physical properties that underpin its diverse applications.
Physicochemical Properties: A Quantitative Overview
Ammonium salicylate is a white, odorless crystalline powder or lustrous crystal.[3][5][6] It is known to discolor upon exposure to light and can lose some ammonia (NH3) upon prolonged exposure to air.[3][6][7] It is also readily discolored by iron compounds.[7]
| Property | Value | Source(s) |
| CAS Number | 528-94-9 | [3][5][6] |
| Molecular Formula | C₇H₉NO₃ | [1][4][8] |
| Molecular Weight | 155.15 g/mol | [1][3][7] |
| Appearance | White crystalline powder or colorless crystals | [2][3][4][5] |
| Solubility | Highly soluble in water and ethanol.[1][4][5][7] 1 g dissolves in 1 mL of water and 3 mL of alcohol.[7] | [1][4][5][7] |
| Melting Point | Decomposes at 213°C.[1][2][4] A melting point of 140-145°C has also been reported.[2][8] | [1][2][4][8] |
| pH | Aqueous solutions are slightly acidic.[1][4][7] | [1][4][7] |
| Storage | Store in a cool, dry, well-ventilated place, away from direct sunlight and protected from contamination by iron.[2][7][8] Keep in a tightly closed container under an inert gas (nitrogen or argon) at 2-8°C.[3][6][8] | [2][3][6][7][8] |
Synthesis and Manufacturing
The primary route for synthesizing ammonium salicylate involves the neutralization of salicylic acid with ammonia.[4][9]
Laboratory-Scale Synthesis
A common laboratory preparation involves the reaction of salicylic acid with an aqueous solution of ammonia.[7][9]
Reaction: C₆H₄(OH)COOH + NH₃(aq) → NH₄C₆H₄(OH)COO[4]
Workflow for Laboratory Synthesis of Ammonium Salicylate:
Caption: Laboratory synthesis and purification workflow for ammonium salicylate.
Industrial-Scale Production
In an industrial setting, the synthesis is often carried out by reacting salicylic acid with ammonia gas under controlled temperature and pressure conditions.[9] An alternative method involves the reaction of ammonium chloride and sodium salicylate in an aqueous solution, followed by crystallization.[10]
Crystallography and Molecular Structure
The crystal structure of ammonium salicylate has been determined using synchrotron radiation.[11][12] The structure is monoclinic, with the space group P 21/n.[11][12] The crystal packing is stabilized by significant hydrogen bonding between the ammonium cations and the salicylate anions, forming a two-dimensional array.[11][13] This hydrogen bonding involves the carboxylate groups and hydroxyl oxygens of the salicylate anion and the protons of the ammonium cation, contributing to the compound's stability in the solid state.[9][11][13]
Analytical Methodologies
A crucial application of ammonium salicylate is in the "salicylate method" for the quantification of ammonia.[2][9][14] This colorimetric method is widely used for analyzing aqueous and non-aqueous samples.[2]
The Salicylate Method for Ammonia Quantification
This method offers a safer alternative to the traditional indophenol method which uses toxic phenol.[14]
Principle: In an alkaline medium, ammonia reacts with salicylate and a hypochlorite source in the presence of a catalyst (typically sodium nitroprusside) to form a green-colored indophenol-like dye.[14][15][16][17][18] The intensity of the color, measured spectrophotometrically at approximately 660 nm, is directly proportional to the ammonia concentration.[17][19][20]
Experimental Protocol for Ammonia Quantification:
-
Reagent Preparation:
-
Buffer Solution: Prepare an alkaline buffer, often containing sodium phosphate and EDTA to prevent the precipitation of calcium and magnesium ions.[19]
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water. This solution should be stored in a refrigerator and prepared fresh weekly.[19]
-
Hypochlorite Solution: Prepare a dilute solution of sodium hypochlorite. This solution should be made fresh daily.[19]
-
-
Sample Preparation: Filter aqueous samples to remove particulate matter.[19] For soil samples, an extraction with 2M KCl is typically performed.[14]
-
Reaction and Measurement:
-
To a known volume of the sample, add the buffer solution, followed by the salicylate-nitroprusside reagent and the hypochlorite solution.
-
Allow the color to develop for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).[16]
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.[17][19]
-
-
Quantification: Determine the ammonia concentration by comparing the sample's absorbance to a calibration curve prepared using standard ammonia solutions.
Workflow for the Salicylate Method:
Caption: Workflow for ammonia quantification using the salicylate method.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: In the salicylate method for ammonia detection, the resulting indophenol-like dye exhibits a strong absorbance in the visible region, typically between 630 nm and 720 nm.[18]
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: FT-IR and NMR spectroscopy are valuable tools for the structural elucidation and purity assessment of ammonium salicylate and its derivatives.[21][22]
Applications in Research and Drug Development
Ammonium salicylate's properties lend it to a variety of applications in the pharmaceutical and cosmetic industries.
Pharmaceutical Applications
-
Analgesic and Anti-inflammatory Agent: It is used as a topical analgesic and antipyretic with anti-inflammatory properties.[2][3] It is believed to relieve pain by decreasing the production of prostaglandins.[2][8] It is particularly effective for muscle aches and joint pain.[3][4]
-
Keratolytic Agent: In dermatology, it is used to treat skin conditions like psoriasis by helping to dissolve excess keratin.[7][9]
-
Counterirritant: It acts as a counterirritant, mildly irritating the skin to increase blood flow and reduce the sensation of deeper pain.[1]
Other Industrial Applications
-
Cosmetics: Used as a preservative and for its soothing and anti-inflammatory properties in skincare products.[2][3]
-
Agriculture: It can be used as a plant growth regulator.[2]
-
Textile Industry: Employed as a dyeing assistant to improve colorfastness.[3]
-
Analytical Chemistry: Besides the salicylate method, it is used as a reagent for the detection of various metal ions due to its complex-forming ability.[3][8]
Stability and Degradation
Ammonium salicylate is sensitive to light and air.[8] Exposure to light can cause it to discolor with the release of ammonia.[1][4] In aqueous solutions, its stability is pH-dependent. Studies on the closely related choline salicylate have shown it to be practically stable in neutral and acidic media but susceptible to decomposition under photolytic conditions.[23]
Safety and Toxicology
Ammonium salicylate is considered a skin, eye, and respiratory tract irritant.[12][24][25] It is harmful if swallowed, with ingestion potentially causing nausea and vomiting.[6][8] When heated to decomposition, it emits toxic vapors of ammonia.[6][8]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and gloves when handling the compound.[26][27]
-
Handling: Avoid contact with skin, eyes, and clothing.[26] Ensure adequate ventilation and avoid dust formation.[27] Do not eat, drink, or smoke when using this product.[26]
-
First Aid: In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[27][28] For skin contact, wash with soap and water.[27][28] If inhaled, move to fresh air.[27][28] If ingested, rinse the mouth with water and consult a physician.[27]
Conclusion
Ammonium salicylate is a compound with a rich chemistry that translates into a wide array of practical applications. Its enhanced solubility over salicylic acid, coupled with its inherent analgesic and anti-inflammatory properties, makes it a valuable ingredient in topical pharmaceutical formulations. Furthermore, its central role in the robust and widely adopted salicylate method for ammonia quantification underscores its importance in analytical chemistry. A thorough understanding of its physicochemical properties, synthesis, and stability is paramount for researchers and developers seeking to harness its full potential in their respective fields.
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